Ethoxyammonium chloride

Beschreibung

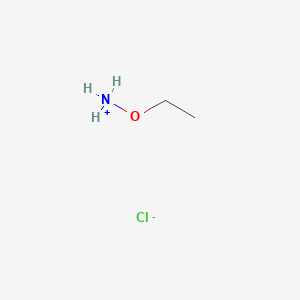

Ethoxyammonium chloride (CAS 3332-29-4), also known as ethoxyamine hydrochloride or O-ethylhydroxylammonium chloride, is an organic ammonium salt with the molecular formula C₂H₈ClNO and a molar mass of 97.54 g/mol. It is characterized by a melting point of 130–133°C and is structurally defined by an ethoxy group (-OCH₂CH₃) attached to a hydroxylammonium core . This compound is primarily utilized in synthetic chemistry, particularly in the preparation of herbicides and plant growth regulators, where it acts as a key intermediate in forming oxime derivatives .

Eigenschaften

IUPAC Name |

ethoxyazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO.ClH/c1-2-4-3;/h2H2,1,3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVUNPQNXMVZSL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethoxyammonium chloride can be synthesized through the reaction of ethylamine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where ethylamine (C₂H₅NH₂) reacts with hydrochloric acid (HCl) to form this compound (C₂H₈ClN) and water (H₂O):

C₂H₅NH₂ + HCl → C₂H₈ClN + H₂O

Industrial Production Methods

In industrial settings, this compound is produced by the direct reaction of ethylamine with hydrogen chloride gas. The process involves passing ethylamine gas through a solution of hydrochloric acid, resulting in the formation of this compound crystals, which are then purified and dried.

Analyse Chemischer Reaktionen

Types of Reactions

Ethoxyammonium chloride undergoes various chemical reactions, including:

Acid-Base Reactions: As a salt of a weak base (ethylamine) and a strong acid (hydrochloric acid), this compound can react with bases to form ethylamine and the corresponding chloride salt.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to liberate ethylamine from this compound.

Nucleophiles: Various nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can react with this compound in substitution reactions.

Major Products Formed

Ethylamine: Formed when this compound reacts with a strong base.

Substituted Ammonium Salts: Formed when this compound undergoes nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Ethoxyammonium chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of ethylamine derivatives.

Biology: Employed in the study of amine metabolism and as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethoxyammonium chloride primarily involves its behavior as an ammonium salt. In biological systems, it can act as a source of ethylamine, which can participate in various metabolic pathways. The chloride ion can also play a role in maintaining ionic balance and osmotic pressure in cells.

Vergleich Mit ähnlichen Verbindungen

Methoxyammonium Chloride

Methylammonium Chloride (Methylamine Hydrochloride)

Hydroxylammonium Chloride

- Molecular Formula: H₄ClNO

- Molar Mass : 69.49 g/mol

- CAS : 5470-11-1

- Key Differences : Lacks alkyl ether groups, consisting of a hydroxylamine core. It is a strong reducing agent used in pharmaceuticals and analytical chemistry, with distinct hazards (e.g., explosive decomposition risks) compared to this compound .

Acetylcholine Chloride

- Molecular Formula: C₇H₁₆ClNO₂

- Molar Mass : 181.66 g/mol

- CAS : 60-31-1

- Key Differences : A quaternary ammonium compound with an acetyloxy group, primarily used in neuroscience research as a neurotransmitter analog. Its biological activity contrasts sharply with the synthetic applications of this compound .

Choline Phosphate Chloride

- Molecular Formula: C₅H₁₅ClNO₄P

- Molar Mass : 219.60 g/mol

- CAS : 107-73-3

- Key Differences : Contains a phosphoryloxy group, making it critical in lipid metabolism and cell membrane studies. Its functional complexity exceeds that of this compound, which lacks phosphate groups .

Comparative Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₂H₈ClNO | 97.54 | 130–133 | Ethoxy, hydroxylammonium |

| Mthis compound | CH₆ClNO | 81.52 | Not reported | Methoxy, hydroxylammonium |

| Methylammonium chloride | CH₆ClN | 67.52 | ~230 (decomposes) | Methylammonium |

| Hydroxylammonium chloride | H₄ClNO | 69.49 | 151–152 | Hydroxylammonium |

| Acetylcholine chloride | C₇H₁₆ClNO₂ | 181.66 | 149–152 | Acetyloxy, quaternary ammonium |

| Choline phosphate chloride | C₅H₁₅ClNO₄P | 219.60 | >300 | Phosphate, quaternary ammonium |

Research Findings and Trends

- Synthetic Utility : this compound’s ethoxy group enhances its stability in oxime-forming reactions compared to hydroxylammonium chloride, which is more reactive but less selective .

- Safety Profiles : Hydroxylammonium chloride poses higher risks (e.g., explosivity) than ethoxyammonium or methoxyammonium derivatives, necessitating stricter handling protocols .

- Biological vs. Industrial Use : Acetylcholine and choline phosphate chlorides are biologically active, whereas this compound is niche in agrochemical synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.